molecular formula C13H13FN2O2 B5179026 N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE CAS No. 303061-65-6

N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE

Cat. No.: B5179026
CAS No.: 303061-65-6
M. Wt: 248.25 g/mol
InChI Key: CIMFBENGVSWKNS-UHFFFAOYSA-N
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Description

N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE is a chemical compound with the molecular formula C13H13FN2O2 and a molecular weight of 248.259 g/mol . This compound is characterized by the presence of an acrylamide group and a fluorophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE typically involves the reaction of 4-fluorobenzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Employed in the study of protein-polymer interactions and as a crosslinking agent in the preparation of hydrogels.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE involves its ability to form covalent bonds with various substrates. The acrylamide group can undergo Michael addition reactions with nucleophiles, leading to the formation of stable adducts. This property is particularly useful in the design of drug delivery systems and polymeric materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

N-[(4-fluorophenyl)-(prop-2-enoylamino)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-3-11(17)15-13(16-12(18)4-2)9-5-7-10(14)8-6-9/h3-8,13H,1-2H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMFBENGVSWKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=CC=C(C=C1)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303061-65-6
Record name N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE
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